molecular formula C8H12N2O4 B230506 Dimethyl 2-(2-imidazolidinylidene)malonate

Dimethyl 2-(2-imidazolidinylidene)malonate

Cat. No. B230506
M. Wt: 200.19 g/mol
InChI Key: YVXYTNHJYFWMFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-(2-imidazolidinylidene)malonate, also known as DMDI, is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains two imidazolidine rings and a malonate ester group. DMDI has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis.

Mechanism of Action

The mechanism of action of Dimethyl 2-(2-imidazolidinylidene)malonate is not fully understood. However, it is believed to interact with various biological targets, including DNA and proteins. Dimethyl 2-(2-imidazolidinylidene)malonate has been shown to inhibit the activity of certain enzymes and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Dimethyl 2-(2-imidazolidinylidene)malonate has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. Dimethyl 2-(2-imidazolidinylidene)malonate has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

Dimethyl 2-(2-imidazolidinylidene)malonate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. Dimethyl 2-(2-imidazolidinylidene)malonate is also stable under a wide range of conditions, making it suitable for various applications. However, Dimethyl 2-(2-imidazolidinylidene)malonate has some limitations. It can be toxic in high concentrations and may require special handling and disposal procedures.

Future Directions

There are several future directions for the study of Dimethyl 2-(2-imidazolidinylidene)malonate. One potential direction is the development of Dimethyl 2-(2-imidazolidinylidene)malonate-based drug delivery systems for the targeted delivery of drugs to cancer cells. Another direction is the synthesis of novel polymers and materials using Dimethyl 2-(2-imidazolidinylidene)malonate as a building block. Additionally, the use of Dimethyl 2-(2-imidazolidinylidene)malonate as a ligand for various metal catalysts could lead to the development of more efficient and effective catalysts.

Synthesis Methods

The synthesis of Dimethyl 2-(2-imidazolidinylidene)malonate involves the reaction of malononitrile with formaldehyde and ammonia to form 2-(2-imidazolidinylidene)malononitrile. This compound is then subjected to a reduction reaction with sodium borohydride in the presence of dimethyl sulfate to yield Dimethyl 2-(2-imidazolidinylidene)malonate. The synthesis of Dimethyl 2-(2-imidazolidinylidene)malonate is relatively simple and can be achieved through a one-pot reaction.

Scientific Research Applications

Dimethyl 2-(2-imidazolidinylidene)malonate has been widely used in scientific research due to its unique chemical structure and properties. It has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis.
In medicinal chemistry, Dimethyl 2-(2-imidazolidinylidene)malonate has been investigated for its potential as an antitumor agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Dimethyl 2-(2-imidazolidinylidene)malonate has also been studied for its potential as a drug delivery system due to its ability to form stable complexes with various drugs.
In materials science, Dimethyl 2-(2-imidazolidinylidene)malonate has been used as a building block for the synthesis of novel polymers and materials. It has been shown to exhibit unique mechanical and thermal properties, making it a promising candidate for various applications.
In catalysis, Dimethyl 2-(2-imidazolidinylidene)malonate has been used as a ligand for various metal catalysts. It has been shown to enhance the catalytic activity and selectivity of these catalysts, making them more efficient and effective.

properties

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

dimethyl 2-imidazolidin-2-ylidenepropanedioate

InChI

InChI=1S/C8H12N2O4/c1-13-7(11)5(8(12)14-2)6-9-3-4-10-6/h9-10H,3-4H2,1-2H3

InChI Key

YVXYTNHJYFWMFM-UHFFFAOYSA-N

SMILES

COC(=O)C(=C1NCCN1)C(=O)OC

Canonical SMILES

COC(=O)C(=C1NCCN1)C(=O)OC

Origin of Product

United States

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